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5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

Catalog No.
S13743774
CAS No.
M.F
C7H9N3O4S
M. Wt
231.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

Product Name

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

IUPAC Name

5-amino-2-methyl-4-nitrobenzenesulfonamide

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C7H9N3O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,8H2,1H3,(H2,9,13,14)

InChI Key

PNZSPQRTVBCSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)N)[N+](=O)[O-]

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C7H9N3O4SC_7H_9N_3O_4S, with a molecular weight of approximately 231.23 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity imparted by the sulfonamide moiety, which is known for its antimicrobial properties.

Due to fewer functional groups4-NitrobenzenesulfonamideLacks both amino and methyl groupsDifferent reactivity and application scope2-Methyl-5-nitrobenzenesulfonamideSimilar structure but different functional group positioningAlters reactivity and potential applications

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide stands out due to the combination of both amino and nitro groups on the benzene ring, allowing it to participate in a broader range of

The biological activity of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide primarily stems from its sulfonamide group, which inhibits the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts folic acid synthesis in bacteria, leading to antimicrobial effects. The compound has been studied for its potential applications as an antibacterial agent, particularly against various pathogens .

The synthesis of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide typically involves two main steps:

  • Nitration: The precursor 2-methylbenzenesulfonamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This introduces the nitro group at the para position relative to the sulfonamide group.
  • Reduction: The resulting 5-nitro-2-methylbenzenesulfonamide is then reduced using iron powder in hydrochloric acid to yield 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide.

In industrial settings, these processes are optimized for scale and efficiency, often utilizing continuous flow reactors and automated systems to maintain quality and yield .

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide has several applications:

  • Medicinal Chemistry: Due to its antibacterial properties, it is investigated as a potential therapeutic agent against bacterial infections.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: The compound may have applications in developing herbicides or other agrochemicals due to its biological activity .

Studies on the interactions of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide with biological systems have shown that it can effectively inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. This mechanism underlines its potential as an antimicrobial agent . Further research into its interactions with various enzymes and cellular components could provide insights into enhancing its efficacy and reducing resistance.

Several compounds share structural similarities with 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide. Here are some notable examples:

Compound NameKey FeaturesUniqueness Compared to 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide
5-Amino-2-methylbenzenesulfonamideLacks the nitro group; less reactiveLess versatile in

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

231.03137695 g/mol

Monoisotopic Mass

231.03137695 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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